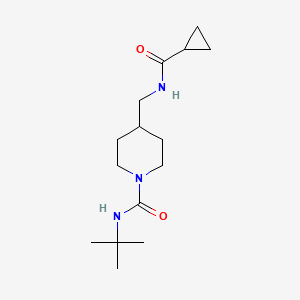

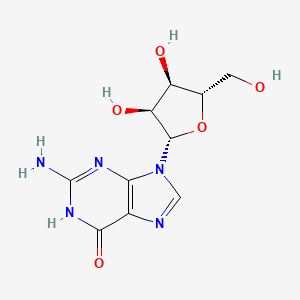

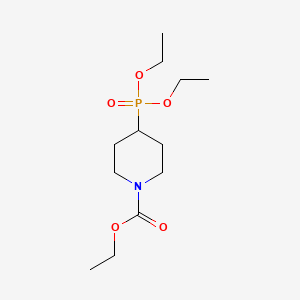

![molecular formula C22H18N4O2 B2674339 5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one CAS No. 941959-05-3](/img/structure/B2674339.png)

5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one” is a chemical compound. It’s part of a class of compounds known as indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing new derivatives incorporating the core structure of "5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one." For instance, Al-Thebeiti and El-zohry (1995) described the synthesis of spiroindoline derivatives with pyrazoloheterocycles, demonstrating innovative approaches to creating complex molecular architectures that could serve as building blocks for further chemical and pharmacological investigations Al-Thebeiti & El-zohry, 1995.

Structural and Supramolecular Studies

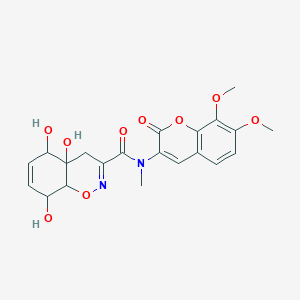

Low et al. (2007) explored the supramolecular aggregation of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, revealing insights into the crystal structures and hydrogen bonding patterns of these compounds. Such studies are fundamental for understanding the physical properties and potential applications of these molecules in materials science and drug design Low et al., 2007.

Antimicrobial Activities

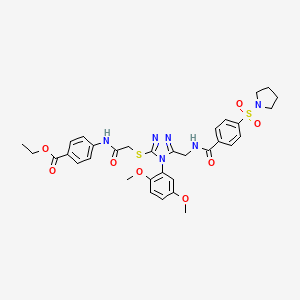

Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. Although this study does not directly involve "5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one," it highlights the potential for derivatives of similar structures to possess biological activities, warranting further investigation into their antimicrobial properties Bayrak et al., 2009.

Green Chemistry Approaches

Rahmati et al. (2012) described a one-pot, three-component condensation reaction in water for synthesizing related compounds, demonstrating a green chemistry approach to the synthesis of complex heterocyclic compounds. This method underscores the importance of developing environmentally friendly and efficient synthetic routes for pharmaceutical and material science applications Rahmati et al., 2012.

Corrosion Inhibition

Gupta et al. (2018) studied the inhibition effect of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives on mild steel corrosion, showcasing an application of these compounds beyond pharmaceuticals. Their work illustrates the potential use of such derivatives as corrosion inhibitors, which could be beneficial in industrial settings Gupta et al., 2018.

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century . There is still room for improvement in the field of indole synthesis .

Propriétés

IUPAC Name |

5-(2,3-dihydroindole-1-carbonyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c1-14-19-20(27)17(22(28)25-12-11-15-7-5-6-10-18(15)25)13-23-21(19)26(24-14)16-8-3-2-4-9-16/h2-10,13H,11-12H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEARVVKLSPSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

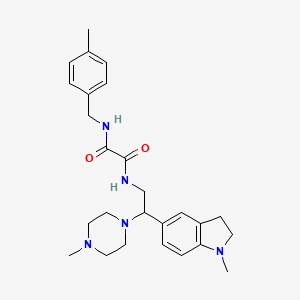

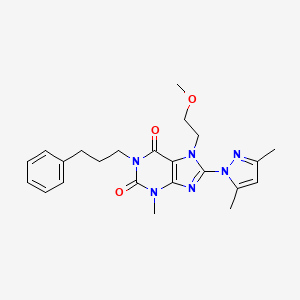

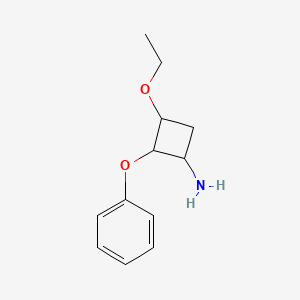

![8-(2-(dimethylamino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674264.png)

![methyl 5-benzamido-2-[(2Z)-2-[(3,4-dichlorophenyl)methoxyimino]ethyl]-6-oxopyran-3-carboxylate](/img/structure/B2674279.png)